3-Bromo-5-(4-ethylphenyl)pyridine
Overview
Description
3-Bromo-5-(4-ethylphenyl)pyridine is an organic compound that belongs to the class of bromopyridines It features a bromine atom at the third position and a 4-ethylphenyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-ethylphenyl)pyridine can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a bromopyridine derivative with an arylboronic acid in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 3-bromopyridine, 4-ethylphenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
The reaction typically proceeds with good yields and high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-ethylphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), temperature (50-80°C)
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvent (e.g., acetone), temperature (0-25°C)
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvent (e.g., ether), temperature (0-25°C)
Major Products Formed
Substitution: 3-Amino-5-(4-ethylphenyl)pyridine, 3-Thio-5-(4-ethylphenyl)pyridine
Oxidation: 3-Bromo-5-(4-formylphenyl)pyridine, 3-Bromo-5-(4-carboxyphenyl)pyridine
Reduction: 3-Bromo-5-(4-ethylphenyl)piperidine
Scientific Research Applications
3-Bromo-5-(4-ethylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-ethylphenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ethylphenyl group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-phenylpyridine: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Bromo-5-(4-methylphenyl)pyridine: Contains a methyl group instead of an ethyl group, potentially altering its chemical and physical properties.
3-Bromo-5-(4-isopropylphenyl)pyridine: Features an isopropyl group, which can impact its steric and electronic characteristics
Uniqueness
3-Bromo-5-(4-ethylphenyl)pyridine is unique due to the presence of the ethyl group, which can enhance its lipophilicity and influence its interactions with biological targets. This structural feature may also affect its reactivity in various chemical transformations, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
3-bromo-5-(4-ethylphenyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-2-10-3-5-11(6-4-10)12-7-13(14)9-15-8-12/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDVABOOCLZSDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.